6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one
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Overview
Description
6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one is a heterocyclic compound that features both an oxetane ring and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one typically involves the reaction of oxetane derivatives with pyrimidinone precursors. One common method includes the nucleophilic substitution reaction where an oxetane alcohol reacts with a halogenated pyrimidinone under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The pyrimidinone moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxetane ring or the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring may yield oxetanone derivatives, while reduction of the pyrimidinone moiety can produce dihydropyrimidines.
Scientific Research Applications
6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can act as a reactive site, facilitating binding to biological molecules. The pyrimidinone moiety can interact with nucleic acids or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yloxy)pyrimidin-4-amine: This compound shares the oxetane and pyrimidine features but differs in the functional groups attached to the pyrimidine ring.
N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine: Similar structure with additional methyl groups, which may alter its reactivity and biological activity.
2-((oxetan-3-yl-d5)oxy)pyrimidin-4,6-d2-5-amine: A deuterated analog that can be used in studies requiring isotopic labeling.
Uniqueness
6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one is unique due to its specific combination of the oxetane and pyrimidinone rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-(oxetan-3-yloxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O3/c10-6-1-7(9-4-8-6)12-5-2-11-3-5/h1,4-5H,2-3H2,(H,8,9,10) |
InChI Key |
AOKNRPQAOWKQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CC(=O)NC=N2 |
Origin of Product |
United States |
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